molecular formula C20H23FN4O2 B6487607 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide CAS No. 941969-83-1

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6487607
CAS No.: 941969-83-1
M. Wt: 370.4 g/mol
InChI Key: OBFUTUQWFCYASX-UHFFFAOYSA-N
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Description

The compound “1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a carbamoyl group attached to a fluorophenyl group, and a pyridinyl group, both of which are common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of several functional groups, including a carbamoyl group, a fluorophenyl group, and a pyridinyl group . These groups could potentially form hydrogen bonds and engage in π-π stacking interactions, which could be important for its biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing a piperidine ring, a carbamoyl group, and a pyridinyl group could undergo a variety of reactions. These could include nucleophilic substitution reactions, as well as reactions involving the carbonyl group in the carbamoyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its absorption and distribution in the body . The piperidine ring could also influence its basicity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, mechanism of action, and potential biological activity. It could also be interesting to investigate its potential applications in medicinal chemistry or other fields .

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-4-6-17(7-5-16)24-19(26)14-25-11-8-15(9-12-25)20(27)23-13-18-3-1-2-10-22-18/h1-7,10,15H,8-9,11-14H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUTUQWFCYASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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